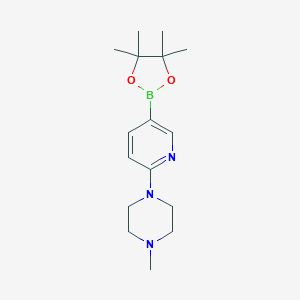
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including structures similar to the compound , often involves multi-step chemical processes. For instance, compounds with the piperazine moiety have been synthesized through processes that include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions (Huang et al., 2021; Kong et al., 2016). These methods underscore the versatility and complexity of synthesizing piperazine-based compounds, highlighting the importance of precise chemical manipulation to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those containing the tetramethyl-1,3,2-dioxaborolan moiety, is often elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the compound's conformation, bond lengths, and angles, offering a deep understanding of its three-dimensional structure and the electronic environment of its constituent atoms (Huang et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives exhibit a range of chemical reactivities depending on their substitution pattern. For example, the presence of a 1,3,2-dioxaborolan-2-yl group can impart unique reactivity towards cross-coupling reactions, making these compounds valuable in organic synthesis and drug development. Their chemical properties are crucial for the design of molecules with specific biological activities or physicochemical characteristics (Kong et al., 2016).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , have significant importance in medicinal chemistry. Novel compounds, including similar structures, have been synthesized and characterized, with docking studies presented to assess their potential applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Antagonist Activity Studies : Derivatives with a similar piperazine structure have been prepared and tested for their antagonist activity against serotonin (5-HT2) and alpha 1 receptors. This indicates the potential utility of related compounds in developing therapeutic agents (Y. Watanabe et al., 1992).
Material Science and Chemistry
Synthesis and Crystal Structure Studies : Research has been conducted on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which are closely related to the compound . These studies involve synthesis, crystal structure analysis, and density functional theory (DFT) calculations, providing insights into the physicochemical properties of such compounds (P.-Y. Huang et al., 2021).
Synthesis of Derivatives : Research on the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which share structural similarities with the target compound, has been undertaken. These compounds have been studied for their inhibitory activity against serine proteases (J. Spencer et al., 2002).
Additional Applications
- Synthesis of Intermediates : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds such as crizotinib, illustrates the utility of similar compounds in the synthesis of important pharmaceuticals (D. Kong et al., 2016).
Eigenschaften
IUPAC Name |
1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXFNGVIIPCSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377794 |
Source


|
| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | |
CAS RN |
918524-63-7 |
Source


|
| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

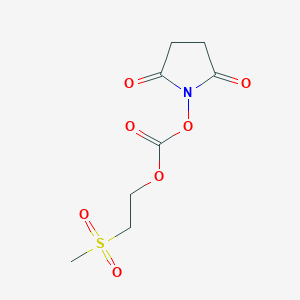
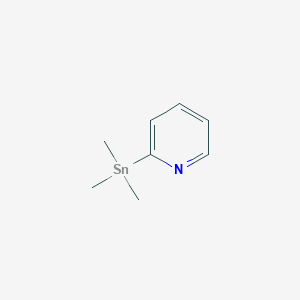
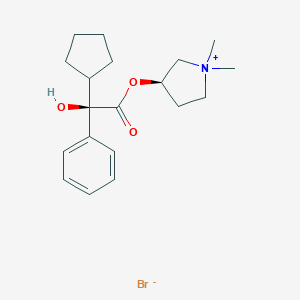
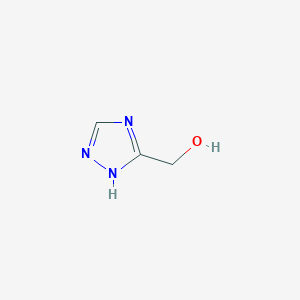
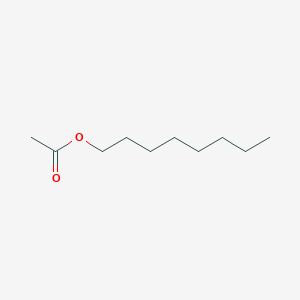
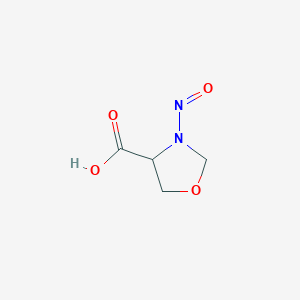
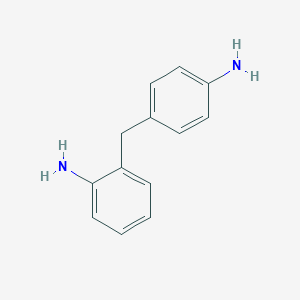
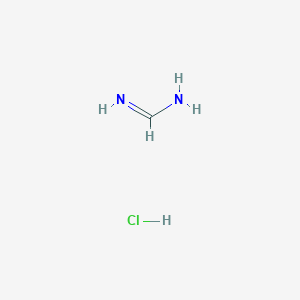
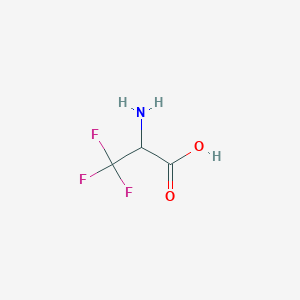
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)



![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)